4-(4-ethoxy-2-nitroanilino)-4-oxobutanoic acid
Overview
Description
4-(4-ethoxy-2-nitroanilino)-4-oxobutanoic acid is an organic compound with a complex structure that includes both nitro and anilino functional groups
Preparation Methods
The synthesis of 4-(4-ethoxy-2-nitroanilino)-4-oxobutanoic acid typically involves multiple steps. One common method starts with the nitration of 4-ethoxyaniline to produce 4-ethoxy-2-nitroaniline. This intermediate is then reacted with succinic anhydride under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reaction .
Chemical Reactions Analysis
4-(4-ethoxy-2-nitroanilino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The anilino group can be oxidized to form corresponding quinones under oxidative conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-ethoxy-2-nitroanilino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-ethoxy-2-nitroanilino)-4-oxobutanoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The anilino group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function .
Comparison with Similar Compounds
Similar compounds to 4-(4-ethoxy-2-nitroanilino)-4-oxobutanoic acid include:
4-nitroaniline: A simpler compound with similar nitro and anilino groups but lacking the ethoxy and oxobutanoic acid moieties.
4-ethoxy-2-nitroaniline: An intermediate in the synthesis of the target compound, with similar functional groups but a simpler structure.
4-oxo-2-butenoic acid: A compound with a similar oxobutanoic acid moiety but lacking the nitro and anilino groups.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-ethoxy-2-nitroanilino)-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-2-20-8-3-4-9(10(7-8)14(18)19)13-11(15)5-6-12(16)17/h3-4,7H,2,5-6H2,1H3,(H,13,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNUJOFBQCYFTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)CCC(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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